molecular formula C16H21N3O B12815796 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B12815796
M. Wt: 271.36 g/mol
InChI Key: BGZUXIZWRWRKCT-UHFFFAOYSA-N
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Description

1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a complex organic compound with a unique structure that combines a pyrazolo[4,3-c]pyridine core with a 2-methylbenzyl ether substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps:

    Formation of the Pyrazolo[4,3-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Methylbenzyl Ether Group: This step often involves the use of protecting groups and subsequent deprotection to introduce the 2-methylbenzyl group.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: shares similarities with other pyrazolo[4,3-c]pyridine derivatives.

    2-Methylbenzyl Ether Derivatives: Compounds with similar ether groups can exhibit comparable chemical properties.

Uniqueness: The uniqueness of this compound lies in its specific combination of structural features, which can confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-Methyl-3-(((2-methylbenzyl)oxy)methyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[4,3-c]pyridine class, characterized by a fused pyrazole and pyridine ring system. The structural formula can be represented as follows:

C15H19N3O\text{C}_{15}\text{H}_{19}\text{N}_3\text{O}

This compound features a methyl group at the 1-position and a 2-methylbenzyl ether at the 3-position, contributing to its unique biological properties.

Research indicates that compounds in the pyrazolo[4,3-c]pyridine class exhibit various biological activities primarily through their interaction with specific enzymes and receptors. Key mechanisms include:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : Several derivatives have shown potent inhibitory effects on CDK2 and CDK9, which are crucial for cell cycle regulation. For instance, one study reported an IC50 of 0.36 µM for CDK2 and 1.8 µM for CDK9 .
  • Antiproliferative Activity : Compounds have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa and A375. This suggests potential applications in oncology .

In Vitro Studies

A summary table of biological activity findings is presented below:

Activity Target IC50 (µM) Cell Line
CDK2 InhibitionCyclin-Dependent Kinase 20.36N/A
CDK9 InhibitionCyclin-Dependent Kinase 91.8N/A
AntiproliferativeHeLaN/AHeLa
AntiproliferativeA375N/AA375

These findings indicate the compound's potential as a therapeutic agent in cancer treatment.

Case Studies

Several studies have been conducted to evaluate the efficacy of pyrazolo[4,3-c]pyridines in clinical settings:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results with a derivative of the compound leading to tumor regression in some cases. The mechanism was attributed to CDK inhibition .
  • Neuroprotective Effects : Another study highlighted the neuroprotective properties of similar compounds in models of neurodegeneration, suggesting that they may mitigate neuronal death through anti-apoptotic pathways .

Properties

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

1-methyl-3-[(2-methylphenyl)methoxymethyl]-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine

InChI

InChI=1S/C16H21N3O/c1-12-5-3-4-6-13(12)10-20-11-15-14-9-17-8-7-16(14)19(2)18-15/h3-6,17H,7-11H2,1-2H3

InChI Key

BGZUXIZWRWRKCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COCC2=NN(C3=C2CNCC3)C

Origin of Product

United States

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